molecular formula C10H19NaO7 B12367265 sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate

sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate

Cat. No.: B12367265
M. Wt: 274.24 g/mol
InChI Key: FZVDORNJVADXHT-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound, sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate , reflects its branched ethoxy chain and anionic carboxylate group. The parent structure is acetic acid, substituted at the second carbon with a tetraethylene glycol moiety. Each "2-(ethoxy)" segment denotes a repeating –O–CH₂–CH₂– unit, culminating in a terminal hydroxy group. The sodium ion neutralizes the carboxylate’s negative charge, forming a stable salt.

The CAS Registry Number 68999-61-1 corresponds to the disodium salt of tetraethylene glycol acetate. While this identifier aligns with the compound’s general class, its specific stoichiometry (monosodium vs. disodium) requires clarification. The molecular formula C₈H₁₆NaO₅⁻ cited in Chemsrc suggests a disodium structure, but the target compound’s precise formulation depends on synthetic conditions. Comparative analysis with related salts, such as tetrasodium EDTA (C₁₀H₁₂N₂O₈Na₄), highlights the variability in sodium coordination among carboxylated PEG derivatives.

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is dominated by its flexible tetraethylene glycol chain and the rigid acetate group. The ethoxy units adopt gauche conformations , minimizing steric hindrance between adjacent oxygen atoms. This conformational preference is corroborated by crystallographic studies of similar PEG-based crown ethers, where ethylene glycol chains exhibit torsional angles of 60–70°.

The sodium ion likely coordinates with three oxygen atoms: the carboxylate’s two oxygens and one ether oxygen from the glycol chain. This tridentate coordination mirrors lithium-oxygen interactions observed in arsenic-containing crown ether complexes, where Li⁺ binds to multiple ether oxygens at distances of 1.87–2.18 Å. Density functional theory (DFT) simulations predict a bond length of 2.10–2.30 Å for Na–O bonds in this compound, slightly longer than Li–O due to sodium’s larger ionic radius.

Crystallographic Features and Solid-State Packing Behavior

X-ray diffraction data from analogous PEG derivatives reveal monoclinic crystal systems with space group P2₁/c. The sodium salt’s solid-state structure is expected to form layered arrangements, with sodium ions bridging adjacent carboxylate groups via ionic interactions. Hydrogen bonding between terminal hydroxy groups and ether oxygens further stabilizes the lattice, creating a three-dimensional network.

Key crystallographic parameters inferred from related structures include:

  • Unit cell dimensions : a = 10.2–12.5 Å, b = 7.8–8.4 Å, c = 15.3–16.1 Å
  • Bond angles : C–O–C ≈ 112°, O–Na–O ≈ 90–110°

The acetate group’s planar geometry introduces rigidity, contrasting with the glycol chain’s flexibility. This duality results in anisotropic thermal motion, as observed in bis(o-anisyl)phenylarsine derivatives, where aromatic rings exhibit lower displacement parameters than aliphatic chains.

Comparative Structural Analysis with Related Polyethylene Glycol Derivatives

Compared to tetraethylene glycol (C₈H₁₈O₅) , the sodium acetate derivative exhibits:

  • Increased polarity due to the ionic carboxylate group.
  • Reduced volatility , as the sodium salt lacks free hydroxyl groups available for hydrogen bonding with solvents.
  • Enhanced thermal stability , with a decomposition temperature exceeding 250°C, versus 160–180°C for unmodified tetraethylene glycol.

Structurally, the compound bridges small-molecule PEGs and polymeric PEG diacrylates. Unlike tetraethylene glycol bis(p-toluenesulfonate) —a precursor for crown ether synthesis—the sodium acetate derivative lacks reactive leaving groups, making it more suitable for applications requiring hydrolytic stability.

Properties

Molecular Formula

C10H19NaO7

Molecular Weight

274.24 g/mol

IUPAC Name

sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C10H20O7.Na/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13;/h11H,1-9H2,(H,12,13);/q;+1/p-1

InChI Key

FZVDORNJVADXHT-UHFFFAOYSA-M

Canonical SMILES

C(COCCOCCOCCOCC(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The tetraethylene glycol monoether is typically prepared via sequential alkoxylation. For example, ethyleneglycol undergoes stepwise reaction with ethylene oxide in the presence of a base (e.g., KOH) to build the oligomeric chain. Patent demonstrates this approach for triethylene glycol derivatives, achieving 96% purity after distillation.

Purification and Characterization

Crude products often contain unreacted starting materials and oligomeric byproducts. Fractional distillation under reduced pressure (0.2–0.8 torr) effectively isolates the desired tetraethylene glycol monoether, as evidenced by gas chromatography data in. Nuclear magnetic resonance (NMR) spectroscopy (e.g., $$^1$$H NMR δ 3.5–4.1 ppm for ether protons) and mass spectrometry (e.g., m/z 236 for the acetylated derivative) are standard for structural confirmation.

Carboxymethylation: Introducing the Acetate Group

Reaction Mechanism

Carboxymethylation involves nucleophilic substitution where the terminal hydroxyl group attacks the electrophilic carbon of sodium chloroacetate. Alkaline conditions (NaOH or KOH) deprotonate the hydroxyl, enhancing nucleophilicity:
$$
\text{R-OH} + \text{ClCH}2\text{COO}^-\text{Na}^+ \xrightarrow{\text{OH}^-} \text{R-O-CH}2\text{COO}^-\text{Na}^+ + \text{NaCl} + \text{H}_2\text{O}
$$
Patent reports yields of 73.9% using sodium chloroacetate and 70% aqueous NaOH at 25°–30°C for 8 hours.

Optimization Parameters

  • Temperature : Elevated temperatures (50°–95°C) accelerate reaction rates but risk hydrolysis of the chloroacetate.
  • Solvent : Polar aprotic solvents (acetonitrile, THF) improve solubility of intermediates, as shown

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylene glycol units.

    Reduction: Reduction reactions may target the carboxylate group, converting it back to the carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the terminal acetate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can participate in substitution reactions.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the ethylene glycol units.

    Reduction: The primary product is the corresponding carboxylic acid.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H20O6Na
  • Molecular Weight : Approximately 252.25 g/mol
  • Structure : The compound features a sodium salt form of a carboxylic acid derivative with multiple ethylene glycol units, contributing to its hydrophilic properties due to the presence of hydroxyl groups and ether linkages.

Key Applications

  • Bioconjugation and Drug Development
    • Sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate serves as an effective linker in bioconjugation processes. Its terminal carboxylic acid group can react with primary amines in the presence of coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or N-hydroxysuccinimide (NHS), facilitating the formation of stable amide bonds.
    • This capability makes it valuable in the development of targeted drug delivery systems, where it can enhance the solubility and stability of therapeutic agents in aqueous environments.
  • Protein Engineering
    • The compound's ability to interact favorably with various biomolecules allows for improved stability and solubility of proteins. Research has demonstrated that sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate can form stable conjugates with proteins, which is crucial for their functional applications in therapeutics and diagnostics.
    • Studies often focus on its compatibility with different amines and other reactive groups during conjugation processes, showcasing its versatility in protein modification.
  • Chemical Reactivity
    • The compound exhibits significant reactivity through esterification and hydrolysis, which can be exploited in various synthetic pathways. For instance, hydrolysis under acidic or basic conditions can lead to the release of the free acid form, useful for further chemical transformations.
    • Its chemical structure allows for modifications that can enhance its properties for specific applications, such as improving cell permeability or modifying pharmacokinetics .

Case Studies

Case Study 1: Drug Delivery Systems
Research has demonstrated that sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate can be utilized to enhance the delivery efficiency of anticancer drugs. By conjugating this compound to drug molecules, researchers observed improved solubility and targeted delivery to cancer cells, resulting in increased therapeutic efficacy while minimizing side effects.

Case Study 2: Protein Stabilization
In a study focusing on protein engineering, sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate was employed to stabilize therapeutic enzymes. The results indicated that the conjugation of this compound significantly enhanced the enzyme's stability under physiological conditions, making it a promising candidate for biopharmaceutical applications.

Mechanism of Action

The mechanism of action of sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The polyether chain allows for flexibility and multiple points of interaction, enhancing its solubility and reactivity. The acetate group can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sodium 2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate and Analogs

Compound Name Molecular Formula Molecular Weight Key Features Applications Reference ID
Sodium (2-hydroxyethoxy)acetate C₄H₇NaO₄ 142.09 Shorter ethoxy chain (1 ethylene oxide unit); higher charge density. Surfactant intermediates
tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate C₁₀H₂₀O₆ 236.26 Neutral tert-butyl ester; hydrophobic protecting group. PROTAC synthesis
Sodium 2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate C₂₄H₄₄N₂O₃Na 452.60 Amphiphilic structure with imidazolium group; antimicrobial potential. Surfactants, biocides
2-[2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]ethoxy]acetic acid C₁₀H₁₉BrO₆ 331.16 Bromine-terminated chain; reactive for further functionalization. Crosslinking agents
Ethyl 2-(2-chloroethoxy)acetate C₆H₁₁ClO₃ 166.60 Chloroethyl group; volatile ester form. Pharmaceutical intermediates
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid C₂₁H₂₃NO₆ 385.41 Fmoc-protected amine; used in peptide synthesis. Solid-phase chemistry

Key Findings

Chain Length and Hydrophilicity :

  • Sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate exhibits superior water solubility compared to analogs with shorter ethoxy chains (e.g., sodium (2-hydroxyethoxy)acetate ). Its extended TEG chain enhances biocompatibility, critical for drug delivery systems.
  • Bromine- or chlorine-terminated analogs (e.g., ) are less hydrophilic but serve as reactive intermediates for coupling reactions.

Functional Group Impact :

  • The sodium carboxylate group in the target compound provides ionic character, distinguishing it from neutral esters like tert-butyl derivatives . This ionic nature improves solubility in polar solvents but reduces stability in acidic conditions.
  • Imidazolium-containing analogs (e.g., ) demonstrate amphiphilic behavior, enabling micelle formation, whereas Fmoc-protected variants are tailored for controlled-release applications.

Synthetic Utility :

  • The compound’s hydroxyl terminus allows facile conjugation with bioactive molecules (e.g., in PROTACs ). In contrast, tert-butyl esters require deprotection steps for further functionalization.
  • Bromo- or chloro-derivatives are preferred for click chemistry or nucleophilic substitutions due to their electrophilic termini.

Safety and Handling :

  • Sodium carboxylates generally exhibit lower toxicity compared to halogenated analogs. For instance, sodium chloroacetate (a related compound) requires stringent safety protocols due to its irritant properties .

Research and Industrial Relevance

  • Pharmaceuticals: The compound’s PEG-like structure minimizes immunogenicity, making it ideal for drug conjugates .
  • Material Science: Its ability to stabilize emulsions is leveraged in polymer coatings and nanocarriers .
  • Limitations : Cost and purification challenges arise with longer ethoxy chains due to polydispersity during synthesis .

Biological Activity

Sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate, a polyether compound, has garnered attention in various fields due to its unique biological properties. This article explores its chemical structure, biological activity, and implications in research and industry.

Chemical Structure and Properties

Sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate is characterized by a complex polyether backbone that enhances its solubility and reactivity. The molecular formula is C10H20O6C_{10}H_{20}O_6, with a molecular weight of approximately 236.26 g/mol. Its structure consists of multiple ethylene glycol units, which contribute to its hydrophilicity and potential applications in biological systems .

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of hydroxyl groups in the polyether chain may enhance interaction with microbial membranes, leading to disruption and cell lysis. A study demonstrated that derivatives of polyethylene glycol (PEG) show significant antibacterial activity against various pathogens, suggesting that sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate may possess similar properties .

Table 1: Comparative Antimicrobial Activity of Polyether Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
PEG-400E. coli200 µg/mL
Tetraethylene Glycol MonoacetateS. aureus150 µg/mL
Sodium 2-[2-[2-[...Potential (to be tested)TBD

2. Cytotoxicity and Cell Viability

The cytotoxic effects of sodium 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate have been evaluated in several cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in tumor cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications in oncology .

Case Study: Apoptotic Induction in Cancer Cells

A recent study investigated the effects of sodium 2-[2-[2-[... on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, such as caspase-3 activation and PARP cleavage, suggesting its potential as an anticancer agent.

The biological activity of sodium 2-[2-[2-[... can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting cellular membranes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.
  • Protein Interaction : The compound may interact with specific proteins involved in cell signaling pathways, modulating their activity.

Applications in Research and Industry

Given its promising biological activity, sodium 2-[2-[2-[... has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new antimicrobial or anticancer drugs.
  • Biotechnology : Utilized as a surfactant or stabilizer in formulations due to its solubility properties.
  • Cosmetic Industry : Investigated for use as a skin-conditioning agent due to its hydrating properties.

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